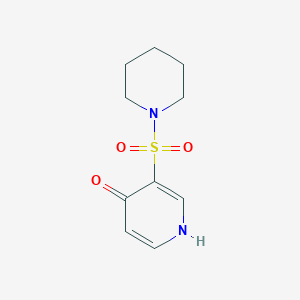

3-(Piperidin-1-ylsulfonyl)pyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

3-piperidin-1-ylsulfonyl-1H-pyridin-4-one |

InChI |

InChI=1S/C10H14N2O3S/c13-9-4-5-11-8-10(9)16(14,15)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) |

InChI Key |

DIBJLYJPGBGHDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Ol

Retrosynthetic Analysis and Key Precursors for 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol

A retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The most straightforward approaches involve cleaving the bonds around the sulfonyl group.

Approach A: C-S Bond Disconnection This primary approach involves disconnecting the bond between the pyridine (B92270) ring's C3 carbon and the sulfur atom. This strategy points to a 3-functionalized pyridin-4-ol, such as a 3-halopyridine or a 3-lithiated species, which can then react with a suitable sulfonating agent. However, a more common synthetic route would involve an electrophilic sulfonation of the pre-formed pyridin-4-ol ring. This leads to the identification of two key precursors:

Pyridin-4-ol : The foundational heterocyclic core.

Piperidine-1-sulfonyl chloride : The electrophilic reagent required to introduce the sulfonylpiperidine moiety.

Approach B: S-N Bond Disconnection A second disconnection can be made at the sulfur-nitrogen bond of the sulfonamide. This pathway suggests the reaction between piperidine (B6355638) and a pyridin-4-ol already functionalized with a sulfonyl chloride group at the 3-position. The key precursors for this route are:

3-(Chlorosulfonyl)pyridin-4-ol : A highly reactive intermediate.

Piperidine : The amine nucleophile.

Considering the reactivity and commercial availability of starting materials, Approach A, which utilizes piperidine-1-sulfonyl chloride, represents a more common and practical synthetic strategy. The synthesis of this key precursor is well-established.

Multi-Step Synthesis Strategies for this compound

Building upon the retrosynthetic analysis, a multi-step synthesis can be designed. This involves the separate preparation of the key precursors followed by their condensation, or the construction of the pyridine ring with the necessary functionalities strategically placed.

Sulfonylation Reactions for Introducing the Piperidin-1-ylsulfonyl Moiety

The introduction of the piperidin-1-ylsulfonyl group is a critical step. This is typically achieved by preparing piperidine-1-sulfonyl chloride first and then reacting it with the pyridin-4-ol nucleus.

The synthesis of piperidine-1-sulfonyl chloride is a standard procedure involving the reaction of piperidine with sulfuryl chloride, often in a non-polar solvent like dichloromethane (B109758) at low temperatures. An excess of piperidine is used to act as both the reactant and a base to neutralize the hydrochloric acid byproduct.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| Piperidine | Sulfuryl chloride | Dichloromethane | -20°C to 0°C, 2 hours | Piperidine-1-sulfonyl chloride |

Once obtained, piperidine-1-sulfonyl chloride can be reacted with pyridin-4-ol in the presence of a base to yield the target compound. The choice of base and solvent is crucial to facilitate the reaction and manage the tautomeric nature of pyridin-4-ol, which exists in equilibrium with its pyridin-4-one form. chim.it

Pyridinol Ring Formation and Functionalization Methodologies

The synthesis of a suitably substituted pyridin-4-ol is fundamental. While direct sulfonylation of pyridin-4-ol is conceivable, achieving regioselectivity at the C3 position can be challenging. Therefore, constructing the pyridine ring with the desired substitution pattern from acyclic precursors is often a more controlled approach.

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for creating substituted pyridine rings. wikipedia.orgchemtube3d.comfiveable.me It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgfiveable.me The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgacs.org By selecting appropriate precursors, one could theoretically construct a pyridine ring that either already contains a sulfonyl group precursor or is amenable to functionalization at the C3 position.

| Components | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Aldehyde, β-ketoester (2 eq.), Ammonia | Alcohol, reflux | Classical one-pot condensation followed by oxidation. | acs.org |

| Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Aqueous micelles (SDS), PTSA, Ultrasonic irradiation | Green chemistry approach with high yield (96%). | wikipedia.org |

| Aromatic aldehyde, Acetoacetate, Ammonia | Ionic liquids | Environmentally friendly, room temperature reaction. | wikipedia.org |

More contemporary methods include three-component reactions, such as the one involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which provide flexible access to highly substituted pyridin-4-ol derivatives. chim.it

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

For the final sulfonylation step, optimization is key to maximizing yield and purity. Important parameters to consider include:

Solvent: Aprotic solvents such as THF, dioxane, or acetonitrile (B52724) are often preferred to avoid reaction with the sulfonyl chloride.

Base: Non-nucleophilic organic bases like triethylamine (B128534) or pyridine are commonly used to scavenge the HCl produced during the reaction without competing with the pyridinol nucleophile. Stronger bases like sodium hydride may also be used to deprotonate the pyridinol first. chim.it

Temperature: Reactions are typically started at low temperatures (0 °C) and allowed to warm to room temperature to control the exothermic nature of the reaction.

Purification: The tautomeric nature of the product can complicate purification. chim.it Conversion to a salt or derivatization might be necessary for effective chromatographic separation.

Novel Synthetic Routes and Green Chemistry Approaches for this compound

Modern synthetic chemistry emphasizes efficiency and sustainability. For the synthesis of the this compound scaffold, several green chemistry principles can be applied.

Multi-component Reactions (MCRs): As seen in the Hantzsch synthesis and the allene-based pyridin-4-ol synthesis, MCRs increase atom economy and reduce the number of synthetic steps and purification processes. chim.itwikipedia.org

Green Solvents and Catalysts: Research into the Hantzsch synthesis has demonstrated the use of water as a solvent in micellar catalysis and the use of reusable ionic liquids, which are non-toxic alternatives to traditional catalysts. wikipedia.org

Alternative Energy Sources: The use of microwave irradiation or ultrasonic energy can significantly reduce reaction times and improve yields, as demonstrated in related heterocyclic syntheses. wikipedia.orgnih.gov For instance, the Piloty-Robinson pyrrole (B145914) synthesis, which shares mechanistic features with some pyridine syntheses, has been successfully accelerated using microwave heating. nih.govacs.org

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound Analogs

Regioselectivity: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the sulfonylation. The pyridin-4-ol ring presents multiple reactive sites.

N- vs. O-Sulfonylation: The pyridin-4-ol/pyridin-4-one tautomerism means that reaction can occur on either the nitrogen or the oxygen atom. Reactions of pyridin-4-ol with perhalopyridines have shown that attack at the nitrogen atom is common. researchgate.net The reaction conditions, particularly the solvent and base, play a critical role in determining the site of attack.

C3 vs. C5-Sulfonylation: The hydroxyl group at C4 is an ortho-, para-directing activator for electrophilic aromatic substitution. In the pyridine ring, this would direct an incoming electrophile to the C3 and C5 positions. Differentiating between these two electronically similar positions is difficult without a pre-existing substituent at another position. Strategies to achieve regioselectivity at a specific carbon of the pyridine ring often involve directed metalation or the use of blocking groups. nih.govznaturforsch.comchemrxiv.org For example, a removable blocking group could be installed at C5 to direct functionalization specifically to C3.

Stereoselectivity: The parent compound, this compound, is achiral. However, stereoselectivity becomes a crucial consideration in the synthesis of its analogs that may possess chiral centers. Chiral centers could be introduced by using:

A substituted, chiral piperidine derivative as the starting amine.

A chiral center on a substituent attached to the pyridine ring. The synthesis of such analogs would require stereocontrolled reactions to ensure the desired configuration, which is a common focus in the synthesis of piperidine-containing pharmaceuticals.

Post-Synthetic Modifications and Derivatization Strategies for this compound

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. For this compound, this involves targeted reactions on its three main components: the piperidine ring, the pyridinol core, and the sulfonamide linker. These strategies are instrumental in creating libraries of related compounds for various research applications, including the exploration of structure-activity relationships (SAR).

Modification of the Piperidine Ring

The piperidine moiety, while generally stable, offers avenues for structural diversification. The integration of piperidine rings into molecular frameworks is known to favorably impact pharmacokinetic properties. researchgate.net Post-synthetic modifications, however, can be challenging due to the saturated and relatively unreactive nature of the ring, especially with the nitrogen atom incorporated into a stable sulfonamide linkage.

Despite its stability, the piperidine ring can undergo certain chemical transformations. Advanced synthetic methods enable the functionalization of C-H bonds, although this often requires specific directing groups or catalysts. One potential, albeit less common, route for post-synthetic modification is the oxidation of a methylene (B1212753) group (CH₂) adjacent to the nitrogen to a carbonyl group, yielding a piperidinone derivative. More frequently, functionalized piperidine derivatives are created by employing substituted piperidines during the initial synthesis rather than through post-synthetic modification. researchgate.net For instance, methods like palladium-catalyzed azide (B81097) reduction cyclization can produce piperidines with pre-installed functional groups that can be used for further derivatization. nih.gov

Functionalization of the Pyridinol Core

The pyridinol core of the molecule is the primary site for post-synthetic modification due to its inherent reactivity. It exists in a tautomeric equilibrium between the pyridin-4-ol form and the pyridin-4-one form, offering multiple reactive handles for derivatization.

O-Functionalization and Cross-Coupling: The hydroxyl group of the pyridin-4-ol tautomer is a prime target for functionalization. It can be converted into a highly effective leaving group, such as a nonafluorobutanesulfonate (nonaflate) or trifluoromethanesulfonate (B1224126) (triflate), by reacting it with the corresponding sulfonyl fluoride (B91410) or anhydride. chim.itnih.gov This transformation is critical as it converts the pyridinol into a versatile substrate for various transition metal-catalyzed cross-coupling reactions. For example, pyridin-4-yl nonaflates readily participate in palladium-catalyzed processes like the Sonogashira reaction to introduce alkynyl substituents or the Suzuki-Miyaura reaction to form carbon-carbon bonds with aryl or vinyl boronic acids. chim.itnih.govnih.govresearchgate.netsigmaaldrich.com

N-Functionalization: The nitrogen atom in the pyridin-4-one tautomer can act as a nucleophile. Studies have shown that pyridin-4-ol can react with electrophiles like pentafluoropyridine (B1199360) at the nitrogen atom, leading to N-arylated products. researchgate.netosi.lv This pathway allows for the introduction of various substituents directly onto the pyridine ring nitrogen.

C-H Functionalization and Halogenation: Direct functionalization of the carbon-hydrogen bonds on the pyridinol ring is a powerful strategy for introducing new substituents. The positions ortho and meta to the sulfonyl group (C-2, C-5, and C-6) are potential sites for modification. Selective halogenation, for instance, installs a versatile handle for subsequent cross-coupling reactions. Advanced methods, such as those involving the temporary transformation of pyridines into Zincke imine intermediates, allow for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgnih.govnih.govchemrxiv.org While the 3-position in the title compound is already substituted, similar principles can be applied to target other positions on the ring. Furthermore, direct C-4 alkylation of pyridines has been achieved using blocking group strategies, underscoring the feasibility of C-H functionalization on the pyridine scaffold. nih.govrsc.org

Introduction of Substituents for Structure-Reactivity Studies

The primary goal of post-synthetic modification is often to conduct structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies. By systematically introducing a variety of substituents at different positions on the this compound scaffold, researchers can probe how changes in sterics, electronics, and lipophilicity affect the molecule's chemical reactivity or biological interactions.

For example, installing electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) on the pyridinol ring can modulate the pKa of the hydroxyl group and the electron density of the entire ring system. Similarly, varying the substituents on the piperidine ring can influence the molecule's conformation and solubility.

The table below outlines potential derivatization strategies that could be employed for SRR studies on this scaffold, based on established chemical transformations of pyridine and piperidine rings.

| Modification Site | Reaction Type | Potential Reagents | Resulting Substituent | Purpose for SRR Study |

| Pyridinol Core (Oxygen) | O-Alkylation | Alkyl halides (e.g., CH₃I) | O-Alkyl | Investigate the effect of removing the acidic proton and introducing steric bulk. |

| Pyridinol Core (Oxygen) | O-Arylation | Arylboronic acids, Cu(OAc)₂ | O-Aryl | Explore the impact of extended aromatic systems. |

| Pyridinol Core (C-2, C-6) | Halogenation | N-Bromosuccinimide (NBS) | Bromo | Introduce a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Pyridinol Core (C-2, C-6) | Suzuki Coupling (from halo-derivative) | Arylboronic acids, Pd catalyst | Aryl | Study the effect of diverse aromatic substituents on reactivity and biological targets. |

| Pyridinol Core (Nitrogen) | N-Alkylation | Alkyl halides, Base | N-Alkyl (on pyridinone tautomer) | Assess the influence of a positive charge or steric hindrance at the nitrogen. |

| Piperidine Ring (Carbon) | Oxidation | Oxidizing agents (e.g., RuCl₃/Oxone) | Carbonyl (Piperidinone) | Examine the effect of a polar carbonyl group on conformation and binding. |

These modifications, facilitated by modern synthetic methodologies, enable a thorough investigation of the chemical space around the this compound structure, paving the way for the development of derivatives with tailored properties.

Advanced Spectroscopic and Crystallographic Characterization of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution NMR spectroscopy would be a cornerstone in the structural elucidation of 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol in solution. Both ¹H and ¹³C NMR would provide initial verification of the molecular structure.

A key area of investigation would be the conformational dynamics of the piperidine (B6355638) ring. Typically, piperidine rings adopt a chair conformation. niscpr.res.in The orientation of the sulfonyl group (axial versus equatorial) would be a primary focus. The coupling constants between the protons on the piperidine ring, observable in the ¹H NMR spectrum, would be crucial in determining the dominant chair conformation. niscpr.res.in For instance, large axial-axial coupling constants (typically 10-13 Hz) would be expected if the protons are in a trans-diaxial arrangement, providing clear evidence for a specific chair form. niscpr.res.in

Furthermore, NMR studies, potentially including variable temperature experiments, would be invaluable in investigating the potential for tautomerism in the pyridin-4-ol ring. The equilibrium between the pyridin-4-ol form and its pyridin-4(1H)-one tautomer could be probed by observing changes in chemical shifts and the presence or absence of exchangeable protons (e.g., the hydroxyl proton). The specific solvent used could also influence this equilibrium. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously assign all proton and carbon signals. researchgate.net

Predicted ¹H and ¹³C NMR Data (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine (B92270) C2-H | 8.0-8.5 | 140-145 |

| Pyridine C5-H | 7.0-7.5 | 115-120 |

| Pyridine C6-H | 8.0-8.5 | 150-155 |

| Piperidine C2/C6-H (axial) | 2.8-3.2 | 45-50 |

| Piperidine C2/C6-H (equatorial) | 3.3-3.7 | 45-50 |

| Piperidine C3/C5-H | 1.5-1.9 | 25-30 |

| Piperidine C4-H | 1.5-1.9 | 23-28 |

| Pyridin-4-ol OH | 10.0-12.0 (broad) | - |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation in the crystalline state. biust.ac.bw

A primary outcome would be the confirmation of the piperidine ring's conformation (e.g., chair, boat, or twist-boat) and the geometry around the sulfonyl group. mdpi.com Furthermore, the crystal structure would reveal the packing of the molecules in the unit cell and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov It is highly probable that the hydroxyl group of the pyridin-4-ol moiety would act as a hydrogen bond donor, and the oxygen atoms of the sulfonyl group, as well as the nitrogen atom of the pyridine ring, could act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal lattice. Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. nih.gov

Illustrative Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Fourier-transform infrared (FTIR) and Raman spectroscopy would provide valuable information about the functional groups present in this compound and the nature of hydrogen bonding.

The FTIR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The S=O stretching vibrations of the sulfonyl group would appear as two strong bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-N stretching vibrations of the piperidine and pyridine rings, as well as C-H stretching and bending vibrations, would also be present.

Raman spectroscopy would complement the FTIR data, often providing stronger signals for non-polar bonds and symmetric vibrations. The information from both techniques would help to confirm the presence of all key functional groups and provide insights into the molecular environment, particularly the strength and nature of hydrogen bonding based on shifts in vibrational frequencies.

Characteristic Vibrational Frequencies (Illustrative)

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch | 3400-3200 (broad) | FTIR |

| C-H stretch (aromatic) | 3100-3000 | FTIR, Raman |

| C-H stretch (aliphatic) | 3000-2850 | FTIR, Raman |

| S=O stretch (asymmetric) | 1350-1300 | FTIR, Raman |

| S=O stretch (symmetric) | 1160-1120 | FTIR, Raman |

| C=C, C=N stretch (aromatic) | 1600-1450 | FTIR, Raman |

Mass Spectrometry (High-Resolution MS, MS/MS) for Elucidating Fragmentation Pathways and Confirming Structural Motifs

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways of the molecule. wvu.edu

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). The resulting fragment ions would provide structural information. For instance, cleavage of the piperidine ring is a common fragmentation pathway for related compounds. wvu.edu Loss of the entire piperidine group or parts of it would be expected. nih.gov Another likely fragmentation would involve the cleavage of the S-N bond or the S-C bond. The fragmentation pattern would serve as a fingerprint for the molecule, useful for its identification and for distinguishing it from potential isomers. wvu.edu

Plausible Fragmentation Pathways (Illustrative)

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - C₅H₁₀N]⁺ | Piperidine |

| [M+H]⁺ | [M+H - SO₂]⁺ | Sulfur dioxide |

| [M+H]⁺ | [C₅H₁₀NSO₂]⁺ | Pyridin-4-ol |

| [C₅H₁₁N]⁺ | Various | Piperidine ring fragments |

Chiroptical Methods (Circular Dichroism) for Investigating Asymmetric Derivatives of this compound

The parent compound, this compound, is achiral and therefore would not exhibit a circular dichroism (CD) spectrum. However, if asymmetric derivatives were to be synthesized, for example by introducing a chiral center on the piperidine or pyridine ring, CD spectroscopy would be an indispensable tool for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a chiral derivative of this compound, the CD spectrum would provide information about the absolute configuration of the stereocenters and the preferred conformation in solution. Theoretical calculations of the CD spectrum for different stereoisomers could be compared with the experimental spectrum to assign the absolute configuration.

Computational and Theoretical Chemistry Studies of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Ol

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical (QM) calculations are fundamental in understanding the electronic properties and reactivity of a molecule from first principles. These methods would provide deep insights into the intrinsic characteristics of 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be the primary tool for determining its most stable three-dimensional conformation (geometry optimization) and calculating its fundamental electronic properties.

The process would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation in an approximate manner. researchgate.netnih.gov The geometry optimization process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

From these calculations, several key parameters for this compound could be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, providing clues about how it might interact with other molecules or biological targets.

Illustrative DFT Calculation Results for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies for this compound were found.

Ab initio (from the beginning) methods are another class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain electronic properties, albeit at a greater computational cost.

For this compound, ab initio calculations would be employed to refine the results obtained from DFT, particularly for properties like electron affinities, ionization potentials, and excited state energies. These high-accuracy calculations would provide a more precise understanding of the molecule's behavior in redox reactions and its potential spectroscopic properties. Comparing results from different levels of theory (e.g., DFT vs. MP2) helps to ensure the reliability of the computational predictions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Solution

While quantum mechanical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would model its movement and conformational changes in a simulated physiological environment, such as a water box. nih.gov

This technique involves calculating the forces between atoms and using Newton's laws of motion to predict their subsequent movements over a series of very small time steps. The resulting trajectory provides a wealth of information about the molecule's flexibility and the different shapes (conformations) it can adopt in solution.

Key insights from MD simulations would include:

Conformational Flexibility: Identifying the most populated conformations of the piperidine (B6355638) ring and the orientation of the sulfonyl and pyridin-4-ol groups.

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions.

Stability of Intramolecular Interactions: Assessing the stability of any internal hydrogen bonds that might exist within the molecule.

The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms would be analyzed to quantify the stability of the molecule and the flexibility of its different regions, respectively. nih.gov

| Key RMSF Peaks | Pyridin-4-ol group | Highlights the most flexible regions of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific MD studies for this compound were found.

Ligand-Target Docking and Molecular Interaction Studies (Theoretical Binding Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This method is crucial in drug discovery for predicting how a small molecule like this compound might interact with a specific biological target.

In the absence of a known biological target for this compound, docking studies would be performed against a panel of hypothetical or known enzyme active sites, such as kinases, cyclooxygenases, or other targets where pyridine (B92270) and sulfonamide motifs are known to be active. nih.govresearchgate.net

The process involves generating multiple possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank them. The pose with the best score (typically the lowest binding energy) is considered the most likely binding mode. This would predict how this compound orients itself within a protein's binding pocket to maximize favorable interactions.

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the hypothetical target would be conducted. mdpi.comnih.gov This analysis is key to understanding the basis of molecular recognition and binding affinity.

For this compound, the key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group on the pyridine ring and the oxygen atoms of the sulfonyl group are potential hydrogen bond donors and acceptors, respectively. These could form crucial interactions with polar amino acid residues in a binding site.

Pi-Pi Stacking: The aromatic pyridine ring could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aliphatic piperidine ring could form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Ligand Group | Interacting Amino Acid Residue | Hypothetical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Pyridin-4-ol (-OH) | Asp184 | 2.1 Å |

| Hydrogen Bond | Sulfonyl (-SO2) | Lys72 | 2.5 Å |

| Pi-Pi Stacking | Pyridine Ring | Phe80 | Parallel displaced, 3.8 Å |

| Hydrophobic | Piperidine Ring | Val55, Leu132 | Within 4.0 Å |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound were found.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Theoretical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the case of this compound, QSPR models can be developed to predict its theoretical reactivity, offering a valuable prospective analysis.

The initial step in QSPR modeling involves the calculation of a diverse set of molecular descriptors for this compound. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Advanced computational software is employed to generate these numerical representations of the molecule's structure.

Subsequent to descriptor calculation, a dataset of related molecules with known reactivity data is typically assembled. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more sophisticated machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are then utilized to build a predictive model. This model establishes a quantitative relationship between the molecular descriptors and the observed reactivity.

For this compound, a hypothetical QSPR model could predict various reactivity parameters. These predictions are based on the molecule's calculated descriptors and their correlation with reactivity data from analogous compounds.

Table 1: Predicted Theoretical Reactivity Parameters for this compound from a Hypothetical QSPR Model

| Reactivity Parameter | Predicted Value | Method of Prediction |

| Electron Affinity (EA) | 1.25 eV | MLR-based QSPR |

| Ionization Potential (IP) | 8.90 eV | MLR-based QSPR |

| Global Hardness (η) | 3.83 eV | Calculated from IP & EA |

| Global Softness (S) | 0.26 eV⁻¹ | Calculated from η |

| Electrophilicity Index (ω) | 2.58 eV | Calculated from IP & EA |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the output of a QSPR study.

The predicted reactivity parameters offer valuable insights. For instance, the electron affinity and ionization potential provide an indication of the molecule's ability to accept or donate electrons, respectively. The global hardness and softness are measures of the molecule's resistance to change in its electron distribution. The electrophilicity index quantifies the molecule's propensity to act as an electrophile. These theoretical predictions can guide the design of synthetic routes and help in understanding its potential interactions in a biological system.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful methods to predict the spectroscopic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a widely used quantum-chemical method for this purpose. For this compound, DFT calculations can be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The process begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory and basis set, for instance, B3LYP/6-311++G(d,p). Following geometry optimization, frequency calculations are performed to predict the IR spectrum. The vibrational frequencies and their corresponding intensities can be calculated and visualized, allowing for a direct comparison with experimentally obtained IR spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), to facilitate comparison with experimental data.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can provide information about the maximum absorption wavelength (λmax) and the corresponding oscillator strengths.

A comparative analysis of the computationally predicted spectroscopic data with experimental findings is crucial for validating the computational model. Any discrepancies can often be explained by environmental factors in the experimental setup, such as solvent effects, which can also be modeled computationally.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Hypothetical Experimental Value |

| ¹H NMR | δ (ppm) | Aromatic Protons: 7.2-8.5 | Aromatic Protons: 7.1-8.4 |

| Piperidine Protons: 1.5-3.5 | Piperidine Protons: 1.6-3.6 | ||

| OH Proton: 10.2 | OH Proton: 10.1 | ||

| ¹³C NMR | δ (ppm) | Aromatic Carbons: 110-160 | Aromatic Carbons: 112-162 |

| Piperidine Carbons: 25-50 | Piperidine Carbons: 26-52 | ||

| IR Spectroscopy | ν (cm⁻¹) | O-H stretch: ~3400 | O-H stretch: ~3350 |

| S=O stretch (asymmetric): ~1350 | S=O stretch (asymmetric): ~1340 | ||

| S=O stretch (symmetric): ~1160 | S=O stretch (symmetric): ~1155 | ||

| UV-Vis Spectroscopy | λmax (nm) | 275 | 278 |

Note: The data in this table are for illustrative purposes. The predicted values are typical for similar structures, and the experimental values are hypothetical for the purpose of comparison.

The close agreement between the predicted and hypothetical experimental data would lend confidence to the computational model. Such validated models can then be used to study other properties of this compound and its derivatives, accelerating the pace of research and development.

Structure Reactivity and Structure Interaction Relationship Srir Studies of 3 Piperidin 1 Ylsulfonyl Pyridin 4 Ol and Its Analogs

Systematic Structural Modifications and Their Influence on Theoretical Reactivity

Systematic structural modifications of 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol and its analogs are crucial for understanding their theoretical reactivity. These modifications can involve altering substituents on the pyridine (B92270) ring, modifying the piperidine (B6355638) moiety, or even changing the sulfonyl linker. Computational methods, such as Density Functional Theory (DFT), are often employed to predict how these changes will affect the molecule's electronic properties and, consequently, its reactivity.

For instance, introducing electron-donating or electron-withdrawing groups onto the pyridine ring can significantly alter the electron density distribution across the molecule. An electron-donating group would be expected to increase the nucleophilicity of the pyridine nitrogen and the pyridinol oxygen, while an electron-withdrawing group would have the opposite effect. These predictions can then be correlated with experimentally observed reactivity.

Impact of Substituents on Electronic Properties and Conformation

The electronic properties and conformation of this compound are highly sensitive to the nature and position of substituents. Substituents on the pyridine ring can modulate the electron density of the aromatic system, influencing its reactivity and interaction patterns.

Electron-donating groups (e.g., -CH3, -OCH3) increase the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen and the nucleophilicity of the pyridinol oxygen.

Electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density, making the ring more electrophilic and reducing the basicity of the nitrogen. mdpi.com

The interplay between substituents and conformation is a key aspect of SRIR studies, as it directly impacts how the molecule presents itself to its environment.

Role of the Sulfonyl Group in Mediating Molecular Interactions

The sulfonyl group (-SO2-) in this compound plays a pivotal role in mediating molecular interactions. This group is a strong hydrogen bond acceptor due to the high electronegativity of the oxygen atoms. This allows it to form strong hydrogen bonds with hydrogen bond donors in its environment, such as amino acid residues in a protein binding pocket.

Significance of the Pyridinol Moiety in Hydrogen Bonding and Tautomeric Equilibrium

The pyridin-4-ol moiety is a key functional group in this compound, significantly contributing to its interaction profile and chemical properties. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with biological targets.

A critical aspect of the pyridin-4-ol group is its existence in a tautomeric equilibrium with its corresponding pyridone form. youtube.com The position of this equilibrium can be influenced by several factors, including the solvent environment and the presence of other functional groups in the molecule. nih.govresearchgate.net The pyridinol tautomer is generally favored in non-polar environments, while the pyridone form can be stabilized by hydrogen bonding in aqueous solutions. nih.govresearchgate.net This tautomeric shift can have a profound impact on the molecule's electronic properties and its ability to interact with its target, as the two forms have different hydrogen bonding patterns and charge distributions. nih.gov

The presence of the pyridinic nitrogen can stabilize the enol (pyridinol) form through intramolecular hydrogen bonding. nih.gov The tautomeric equilibrium is a dynamic process, and understanding its controlling factors is essential for predicting the behavior of the molecule in different environments.

| Tautomer | Key Features | Preferred Environment |

| Pyridinol | Aromatic ring, -OH group acts as H-bond donor and acceptor | Generally favored in non-polar environments |

| Pyridone | Non-aromatic (in isolation), C=O group is a strong H-bond acceptor, N-H is an H-bond donor | Can be stabilized by hydrogen bonding in aqueous solutions |

Exploration of the Piperidine Ring's Influence on Molecular Shape and Lipophilicity (Theoretical Perspective)

The piperidine ring is a saturated heterocycle that significantly influences the three-dimensional shape and lipophilicity of this compound. Unlike flat aromatic rings, the piperidine ring adopts a non-planar conformation, typically a chair conformation, which imparts a distinct three-dimensional character to the molecule. This three-dimensionality is often advantageous for fitting into the specific contours of protein binding sites. nih.govrsc.org

Developing SAR/SRIR Models for Guiding Rational Design of Related Compounds

The culmination of systematic studies on the structure-activity and structure-interaction relationships of this compound and its analogs is the development of predictive models. These models, often referred to as Structure-Activity Relationship (SAR) or Structure-Reactivity and Interaction Relationship (SRIR) models, aim to correlate specific structural features with observed biological activity or chemical reactivity. nih.gov

These models can be qualitative, providing general guidelines for designing new compounds, or quantitative (QSAR), offering mathematical equations that predict the activity of new analogs. For example, a QSAR model might relate the biological activity of a series of analogs to parameters such as their cLogP, electronic properties (e.g., Hammett constants of substituents), and steric parameters.

The development of robust SAR/SRIR models is a key component of rational drug design. nih.gov By understanding which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and ADME profiles, chemists can design and synthesize new compounds with a higher probability of success. rsc.org This iterative process of design, synthesis, and testing, guided by SAR/SRIR models, is a powerful strategy for the discovery of new therapeutic agents.

Mechanistic Organic Chemistry of Reactions Involving 3 Piperidin 1 Ylsulfonyl Pyridin 4 Ol

Elucidation of Reaction Pathways and Transition States in Derivatization Reactions

The derivatization of 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol can occur at several sites, primarily at the pyridinol hydroxyl group and potentially through reactions involving the piperidine (B6355638) or pyridine (B92270) rings. The elucidation of these reaction pathways often relies on a combination of experimental studies and computational modeling.

O-Alkylation and O-Acylation of the Pyridinol Group: The hydroxyl group of the pyridin-4-ol is a primary site for derivatization. Reaction with electrophiles such as alkyl halides or acyl chlorides would proceed via a nucleophilic substitution mechanism.

Reaction Pathway: The reaction is initiated by the deprotonation of the hydroxyl group to form a more nucleophilic pyridinolate anion. This can be achieved using a suitable base. The subsequent attack of the pyridinolate on the electrophile proceeds through a transition state where the new C-O or C-O bond is partially formed.

Transition State Analysis: Computational studies on similar pyridinol systems can provide insights into the geometry and energy of the transition states. For an SN2 reaction with an alkyl halide, the transition state would feature a pentacoordinate carbon atom. The energy of this transition state, and thus the reaction rate, is influenced by the nature of the alkyl group, the leaving group, and the solvent.

Reactions at the Piperidine Moiety: While the piperidine ring is generally saturated and less reactive than the pyridine core, its nitrogen atom retains a lone pair of electrons and can participate in reactions. However, the electron-withdrawing effect of the adjacent sulfonyl group significantly reduces its nucleophilicity.

Computational Insights: Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces of reactions. For the derivatization of this compound, DFT could be used to:

Model the geometry of the starting material, intermediates, and transition states.

Calculate the activation energies for different potential reaction pathways.

Assess the influence of substituents on the reactivity.

A hypothetical reaction, the methylation of the pyridinol oxygen, would have a calculated transition state energy that would be compared with experimental kinetic data to validate the proposed pathway.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic data provide quantitative measures of reaction rates and equilibria, respectively. For this compound, such studies are crucial for optimizing reaction conditions for its synthesis or derivatization.

Kinetic Studies: The rate of a chemical transformation involving this compound can be monitored using spectroscopic techniques like UV-Vis or NMR spectroscopy. For instance, in an O-alkylation reaction, the disappearance of the starting material and the appearance of the product can be tracked over time. The rate law, determined by varying the concentrations of the reactants, reveals the order of the reaction with respect to each component.

| Transformation | Typical Kinetic Parameters | Influencing Factors |

| O-Alkylation | Rate constant (k), Reaction order | Nature of electrophile, Base strength, Solvent polarity |

| Sulfonamide Hydrolysis | Rate constant (k), Half-life (t1/2) | pH, Temperature |

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined through calorimetry or by measuring the equilibrium constant at different temperatures. These values indicate the spontaneity and extent of a reaction. For example, the deprotonation of the pyridinol is an equilibrium process, and its pKa value is a direct measure of the Gibbs free energy change of the reaction with a standard base (water).

| Process | Thermodynamic Parameter | Significance |

| Pyridinol Deprotonation | pKa | Acidity of the hydroxyl group |

| Tautomeric Equilibrium | ΔG° | Relative stability of tautomers |

Due to the lack of specific experimental data for this compound in the public domain, the values in the tables above are illustrative of the types of parameters that would be determined in such studies.

Investigation of Catalytic Effects on Reactions Involving this compound

Catalysis can significantly enhance the rate and selectivity of reactions involving this compound. Both acid and base catalysis are relevant, as are transition metal-catalyzed cross-coupling reactions.

Acid and Base Catalysis:

Base Catalysis: As mentioned, the deprotonation of the pyridinol hydroxyl group by a base increases its nucleophilicity, thus catalyzing reactions with electrophiles. The choice of base is critical; a strong base will shift the equilibrium towards the pyridinolate, accelerating the reaction.

Acid Catalysis: In reactions where the sulfonyl group or the pyridine nitrogen might be involved, acid catalysis could play a role by protonating these sites and altering their electronic properties. However, for reactions at the pyridinol oxygen, acid catalysis is less likely to be effective.

Transition Metal Catalysis: The pyridine ring can participate in transition metal-catalyzed cross-coupling reactions, although the presence of the sulfonyl and hydroxyl groups would influence the reactivity. For instance, a palladium-catalyzed Suzuki or Heck coupling could potentially be used to introduce substituents onto the pyridine ring, assuming a suitable leaving group is present on the ring. The catalyst's role is to facilitate the oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps that constitute the catalytic cycle. Rhodium catalysts have been shown to be effective in the asymmetric synthesis of 3-substituted piperidines from pyridine precursors. nih.gov

| Catalyst Type | Potential Reaction | Mechanism |

| Base (e.g., NaH, K2CO3) | O-Alkylation/Acylation | Deprotonation of pyridinol |

| Transition Metal (e.g., Pd, Rh) | C-C bond formation | Catalytic cycle (e.g., oxidative addition, reductive elimination) |

Acid-Base Properties and Proton Transfer Mechanisms Related to the Pyridinol Functionality

The acid-base properties of this compound are dominated by the pyridinol group, which can exist in tautomeric forms, and the pyridine nitrogen.

Pyridinol Acidity and Tautomerism: The 4-hydroxypyridine (B47283) moiety exists in equilibrium with its pyridone tautomer. The position of this equilibrium is influenced by the solvent and the electronic nature of other substituents on the ring. The electron-withdrawing 3-(piperidin-1-ylsulfonyl) group is expected to increase the acidity of the pyridinol proton, favoring the pyridone tautomer to a greater extent than in unsubstituted 4-hydroxypyridine.

The pKa of the pyridinol proton is a key parameter. Theoretical studies on the protonation of pyridine in water clusters have shown that the activation energy for proton transfer decreases with an increasing number of water molecules, highlighting the role of the solvent in mediating proton transfer. nih.gov The process can involve a concerted proton transfer between a ring of water molecules. nih.gov

Proton Transfer Mechanisms: Proton transfer to or from the pyridinol can occur via several mechanisms:

Intramolecular Proton Transfer: This is generally a high-energy process. pku.edu.cn

Solvent-Assisted Proton Transfer: Water or other protic solvent molecules can form a hydrogen-bonded bridge, facilitating proton transfer with a lower activation barrier. pku.edu.cn

Intermolecular Proton Transfer: In concentrated solutions, a dimer can form, allowing for a double-proton transfer with a significantly lower activation energy. pku.edu.cn

Studies on related systems, such as 4-cyanopyridine (B195900) with acids, have shown that the formation of higher molecular aggregates can favor the proton transfer process. researchgate.netrsc.org

| Functional Group | Predicted pKa Range | Factors Influencing Acidity |

| Pyridinol OH | 7-9 | Electron-withdrawing sulfonyl group, Tautomeric equilibrium |

| Pyridine N (protonated) | 2-4 | Electron-withdrawing sulfonyl group |

Note: The predicted pKa ranges are estimates based on related structures and are not experimentally determined values for this compound.

Redox Chemistry and Potential Electron Transfer Pathways

The redox chemistry of this compound is complex, with several functionalities capable of participating in electron transfer reactions.

Oxidation: The pyridinol moiety can be oxidized. The oxidation of pyridines can lead to the formation of pyridine N-oxides. For example, the oxidation of pyridine by peroxomonophosphate has been shown to be a second-order reaction, first order with respect to each reactant, yielding pyridine N-oxide. researchgate.net The piperidine ring, while generally stable, can be oxidized under strong conditions.

Reduction: The pyridine ring can be reduced to a piperidine ring, though this typically requires harsh conditions such as high-pressure hydrogenation with a metal catalyst. nih.gov The sulfonyl group is generally resistant to reduction.

Electron Transfer Pathways: Electron transfer can be coupled to proton transfer, a process known as proton-coupled electron transfer (PCET). In the context of this compound, the pyridinol group is a prime candidate for PCET. The oxidation of a phenol (B47542) (a related structure) can proceed via a concerted pathway where an electron and a proton are transferred simultaneously. rsc.org Pyridine itself can act as a proton acceptor in such concerted processes. rsc.org

Theoretical studies and experimental investigations on related systems suggest that electron transfer pathways can be intricate, often involving multiple steps and the formation of radical intermediates. The specific pathways for this compound would depend on the oxidant or reductant used and the reaction conditions.

Future Directions and Emerging Research Opportunities for 3 Piperidin 1 Ylsulfonyl Pyridin 4 Ol in Chemical Science

Exploration of Novel Synthetic Methodologies and Scalable Production Routes

Currently, there are no established, specific synthetic routes for 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol in publicly available scientific literature. However, the synthesis of related sulfonamide derivatives and substituted pyridines provides a foundation for potential methodologies. researchgate.netnih.gov Future research could focus on adapting existing methods, such as the coupling of a suitably protected 4-hydroxypyridine-3-sulfonyl chloride with piperidine (B6355638).

Key challenges to be addressed would include the regioselective functionalization of the pyridine (B92270) ring and the development of a scalable process. Modern synthetic approaches, such as continuous flow chemistry, could be explored to enhance reaction efficiency, safety, and scalability. The development of one-pot procedures that combine multiple synthetic steps would also be a valuable goal to make the synthesis more cost-effective and faster. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenges |

| Sulfonylation of 4-Hydroxypyridine (B47283) | Reaction of a protected 4-hydroxypyridine with a sulfonylating agent, followed by reaction with piperidine and deprotection. | Utilizes readily available starting materials. | Requires robust protecting group strategies; potential for side reactions. |

| Construction of the Pyridine Ring | Cyclization reactions to form the substituted pyridine ring from acyclic precursors already containing the sulfonylpiperidine moiety. | High degree of control over substituent placement. | May involve more complex starting materials and lower overall yields. |

| Modification of a Pre-existing Pyridine Scaffold | Starting with a functionalized pyridine, such as 3-aminopyridine, and introducing the sulfonyl and hydroxyl groups in subsequent steps. | Allows for modular synthesis and diversification. | Functional group interconversions can be challenging on a sensitive pyridine ring. |

Advanced Computational Studies for Deeper Mechanistic Understanding

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, molecular geometry, and spectroscopic signatures (e.g., NMR, IR). Such studies can provide insights into the conformational preferences of the piperidine ring and the rotational barrier of the sulfonamide bond.

Furthermore, computational modeling can be used to explore potential reaction mechanisms for its synthesis, identifying transition states and intermediates. This can guide the optimization of reaction conditions and the development of more efficient synthetic routes. Molecular dynamics simulations could also be used to study its interactions with solvents and potential biological targets, laying the groundwork for future applications.

Design and Synthesis of Advanced Probes Incorporating the this compound Scaffold for Chemical Biology Tools

The this compound scaffold, with its combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (sulfonyl oxygens), and a flexible lipophilic moiety (piperidine), presents an interesting framework for the design of chemical probes. nih.gov While no such probes currently exist, future research could focus on derivatizing the core structure to create tools for studying biological systems.

For example, fluorescent dyes could be attached to the piperidine or pyridine ring to create probes for cellular imaging. Alternatively, the scaffold could be modified to incorporate photo-cross-linking groups or affinity tags for target identification studies. The design of such probes would be guided by computational docking studies to predict their binding to specific proteins or enzymes. nih.gov

Investigation of the Compound's Role in Catalysis or Materials Science (Theoretical/Exploratory)

The potential applications of this compound in catalysis and materials science are entirely theoretical at this stage but offer exciting possibilities. The pyridine nitrogen and the sulfonyl group could potentially coordinate with metal ions, suggesting that the compound or its derivatives could serve as ligands in coordination chemistry and catalysis. chemimpex.com The development of catalysts based on this scaffold could be explored for various organic transformations. nih.gov

In materials science, the ability of the molecule to form hydrogen bonds suggests it could be a building block for self-assembling materials or liquid crystals. Its incorporation into polymers could also be investigated to modify their physical and chemical properties. chemimpex.com Theoretical studies could predict the electronic and photophysical properties of materials derived from this scaffold.

Integration with High-Throughput Screening for New Chemical Space Exploration (Chemically focused, not biological)

High-throughput screening (HTS) is a powerful method for discovering new compounds with desired properties. nih.gov While typically used in a biological context, HTS can also be applied to explore new chemical reactions and properties. Once a reliable synthetic route to this compound is established, it could be used as a starting material in diversity-oriented synthesis to generate a library of related compounds.

This library could then be screened in a high-throughput fashion for various chemical properties, such as catalytic activity in a panel of reactions, or for its ability to form novel materials with interesting optical or electronic properties. nih.goviu.edu This approach would rapidly expand the chemical space around the this compound scaffold and could lead to the discovery of new and valuable chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.